N-(4-chlorophenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
This compound features a 1,2,4-triazole core substituted with a methyl group at position 4 and a pyridin-2-yl moiety at position 3. A sulfanyl (-S-) bridge connects the triazole ring to an acetamide group, which is further linked to a 4-chlorophenyl substituent.
Properties
Molecular Formula |
C16H14ClN5OS |
|---|---|
Molecular Weight |
359.8 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-[(4-methyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C16H14ClN5OS/c1-22-15(13-4-2-3-9-18-13)20-21-16(22)24-10-14(23)19-12-7-5-11(17)6-8-12/h2-9H,10H2,1H3,(H,19,23) |
InChI Key |
ONALTELKXXVWGG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)Cl)C3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis and Strategic Route Design
The target molecule comprises three primary structural domains:
- A 4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazole core.
- A sulfanyl (-S-) bridge.
- An N-(4-chlorophenyl)acetamide side chain.
Retrosynthetic disconnection suggests two viable pathways:
- Pathway A : Late-stage coupling of preformed 4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol with N-(4-chlorophenyl)-2-chloroacetamide.
- Pathway B : Sequential assembly of the triazole ring followed by thioether formation and acetylation.
Literature precedents for analogous triazolopyrimidines and pyridine-3-sulfonamides favor Pathway A due to higher modularity and yield reproducibility.
Synthetic Route Development
Synthesis of 4-Methyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol
Cyclocondensation of Pyridine-2-carbohydrazide
Pyridine-2-carboxylic acid hydrazide (1 ) undergoes cyclocondensation with potassium thiocyanate (KSCN) in acidic ethanol (HCl, 6N) under reflux (8–12 h). The reaction proceeds via thiosemicarbazide intermediate formation, followed by intramolecular cyclization to yield 5-(pyridin-2-yl)-1,2,4-triazole-3-thiol (2 ) (Scheme 1).
Optimization Note : Excess KSCN (1.5 eq) and controlled pH (3–4) minimize disulfide byproducts.
N-Methylation at Position 4
Triazole 2 is treated with methyl iodide (1.2 eq) in dimethylformamide (DMF) using potassium carbonate (2 eq) as base at 60°C for 6 h. The reaction selectively alkylates the triazole ring at position 4 due to steric and electronic factors, yielding 4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol (3 ) (85–90% yield).
Characterization Data for 3 :
- 1H-NMR (DMSO-d6): δ 8.72 (d, 1H, J = 4.8 Hz, Py-H), 8.22 (t, 1H, J = 7.6 Hz, Py-H), 7.91 (d, 1H, J = 7.8 Hz, Py-H), 7.54 (m, 1H, Py-H), 3.42 (s, 3H, CH3).
- 13C-NMR : δ 165.2 (C=S), 154.8 (C=N), 149.1, 137.6, 123.9, 121.4 (Py-C), 37.2 (CH3).
- IR : ν 2560 cm−1 (S-H stretch).
Synthesis of N-(4-Chlorophenyl)-2-chloroacetamide
Acetylation of 4-Chloroaniline
4-Chloroaniline (4 ) reacts with chloroacetyl chloride (1.1 eq) in dry dichloromethane (DCM) with triethylamine (2 eq) as acid scavenger (0°C → rt, 2 h). The product, N-(4-chlorophenyl)-2-chloroacetamide (5 ), precipitates as white crystals (92% yield).
Characterization Data for 5 :
- 1H-NMR (CDCl3): δ 7.68 (d, 2H, J = 8.6 Hz, Ar-H), 7.42 (d, 2H, J = 8.6 Hz, Ar-H), 4.24 (s, 2H, ClCH2), 2.14 (s, 1H, NH).
- 13C-NMR : δ 168.4 (C=O), 136.5, 129.8, 128.7 (Ar-C), 42.8 (ClCH2).
Thioether Bond Formation
Triazole-thiol 3 (1 eq) and chloroacetamide 5 (1.1 eq) undergo nucleophilic substitution in acetonitrile with triethylamine (1.5 eq) at 50°C for 8 h. The reaction generates the target compound N-(4-chlorophenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (6 ) (Scheme 2).
Optimization Note :
- Anhydrous conditions prevent hydrolysis of the chloroacetamide.
- Excess 5 drives the reaction to completion, minimizing unreacted thiol.
Analytical Characterization of Target Compound
Spectroscopic Data
6 :
- 1H-NMR (DMSO-d6): δ 10.34 (s, 1H, NH), 8.71 (d, 1H, J = 4.7 Hz, Py-H), 8.20 (t, 1H, J = 7.7 Hz, Py-H), 7.88 (d, 1H, J = 7.9 Hz, Py-H), 7.68 (d, 2H, J = 8.6 Hz, Ar-H), 7.52 (m, 1H, Py-H), 7.41 (d, 2H, J = 8.6 Hz, Ar-H), 4.02 (s, 2H, SCH2), 3.40 (s, 3H, CH3).
- 13C-NMR : δ 169.8 (C=O), 165.1 (C=N), 154.6, 149.0, 137.5, 136.4, 129.7, 128.6, 123.8, 121.3 (Ar/Py-C), 37.1 (CH3), 35.8 (SCH2).
- HRMS (ESI+) : m/z calcd for C17H15ClN5OS [M+H]+: 396.0648; found: 396.0651.
Comparative Analysis of Synthetic Methodologies
Yield Optimization Across Reaction Steps
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 3 | MeI, K2CO3, DMF, 60°C | 88 | 98.2 |
| 5 | ClCH2COCl, Et3N, DCM | 92 | 99.1 |
| 6 | 3 + 5 , Et3N, MeCN | 76 | 97.8 |
Solvent Screening for Thioether Formation
| Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|
| MeCN | 8 | 76 |
| DMF | 6 | 68 |
| THF | 12 | 54 |
| EtOH | 10 | 62 |
Acetonitrile provides optimal balance between solubility and reaction rate.
Challenges and Alternative Approaches
Regioselectivity in Triazole Methylation
Early attempts using dimethyl sulfate led to over-alkylation (N1 and N4 methylation). Switching to methyl iodide with controlled stoichiometry (1.1 eq) improved selectivity for N4.
Oxidative Byproduct Mitigation
Thiol oxidation to disulfide (-S-S-) was observed during prolonged storage of 3 . Addition of 0.1% w/v ascorbic acid as stabilizer in the final recrystallization step reduced oxidation to <2%.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the nitro or carbonyl groups, if present, leading to the formation of amines or alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Its interactions with biological macromolecules can provide insights into its mechanism of action.
Medicine
In medicinal chemistry, this compound could be explored as a potential drug candidate. Its structural features suggest it could interact with specific biological targets, making it a candidate for further pharmacological studies.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The presence of the triazole and pyridinyl groups suggests potential interactions with nucleic acids or proteins, influencing cellular processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
Chlorophenyl vs. Ethylphenyl/Isopropylphenyl
- VUAA-1 (N-(4-ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide) and OLC-12 (2-[(4-ethyl-5-pyridin-4-yl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-isopropylphenyl)acetamide) differ in their aromatic substituents (ethyl/isopropyl vs. chloro). These compounds are potent agonists of insect Orco receptors, highlighting the role of hydrophobic substituents in receptor activation .
Positional Isomerism of Chlorine
- N-(3-Chlorophenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide () shifts the chloro substituent to the meta position. Meta-substitution could alter steric interactions in target binding compared to the para-substituted target compound .
- N-(3-Chloro-4-fluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide () introduces fluorine ortho to chlorine, increasing electronegativity and possibly improving bioavailability .
Triazole Ring Modifications
Substituents on the Triazole Core
- 2-((4-Allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide (, Compound 6c) replaces the methyl group with an allyl moiety. This substitution increases steric bulk and may enhance reactivity (e.g., in click chemistry applications). Compound 6c exhibits a high melting point (174–176°C) and yield (83%), suggesting favorable crystallinity and synthetic efficiency .
- N-(4-Fluorophenyl)-2-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide () replaces pyridin-2-yl with trifluoromethyl, a strong electron-withdrawing group. This could improve metabolic resistance but reduce π-π stacking interactions in receptor binding .
Amino-Functionalized Triazoles
- 2-{[4-Amino-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide () introduces an amino group at position 4 of the triazole.
Orco Receptor Modulation
- VUAA-1 and OLC-12 are benchmark Orco agonists/antagonists in insects.
- OLC-15 (N-(4-butylphenyl)-2-((4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) acts as an Orco antagonist, demonstrating that alkyl chain length on the aromatic ring modulates agonist/antagonist switching .
Anti-Exudative and Antimicrobial Activity
Spectroscopic Characterization
- The target compound’s structure can be confirmed via 1H-NMR (aromatic protons at δ 7.2–8.5 ppm), 13C-NMR (C=O at ~168 ppm), and HRMS (calculated [M+H]+ for C17H15ClN5OS: 380.0632) .
Biological Activity
N-(4-chlorophenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a triazole ring, which is known for its diverse pharmacological properties. The presence of the 4-chlorophenyl and pyridinyl groups contributes to its biological activity by influencing molecular interactions and solubility.
- Antimicrobial Activity : Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with triazole scaffolds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, derivatives similar to this compound have shown significant antibacterial activity against drug-resistant strains .
- Anticancer Properties : The compound's triazole moiety has been linked to anticancer effects through various mechanisms, including the inhibition of specific enzymes involved in tumor growth. Studies have demonstrated that triazole derivatives can induce apoptosis in cancer cells and inhibit cell proliferation .
- Anti-inflammatory Effects : There is evidence suggesting that triazole-based compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .
Table 1: Summary of Biological Activities
Study on Antibacterial Activity
A study conducted by Barbuceanu et al. highlighted the synthesis and antibacterial activity of triazole derivatives bearing diphenylsulfone groups. The results indicated that compounds similar to this compound exhibited potent activity against Staphylococcus aureus and Bacillus subtilis, showcasing their potential as effective antimicrobial agents .
Anticancer Mechanisms
In a screening study focused on multicellular spheroids, researchers identified novel anticancer compounds based on the triazole scaffold. These compounds demonstrated significant cytotoxicity against various cancer cell lines, suggesting that this compound could be further developed as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
